4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

sigma receptor pharmacology medicinal chemistry CNS drug discovery

4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS 2309571-18-2) is a synthetic small-molecule research compound (C₁₉H₂₈N₂OS, MW 332.5 g/mol) belonging to the 1,4-diazepane (homopiperazine) class. Structural analysis places this compound within the sigma (σ) receptor ligand chemotype, closely related to the well-characterized sigma-2 (σ₂) ligand SYA013.

Molecular Formula C19H28N2OS
Molecular Weight 332.51
CAS No. 2309571-18-2
Cat. No. B2967801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
CAS2309571-18-2
Molecular FormulaC19H28N2OS
Molecular Weight332.51
Structural Identifiers
SMILESC1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3CCSC3
InChIInChI=1S/C19H28N2OS/c22-19(9-4-8-17-6-2-1-3-7-17)21-12-5-11-20(13-14-21)18-10-15-23-16-18/h1-3,6-7,18H,4-5,8-16H2
InChIKeyIJTCLTOSNOIFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS 2309571-18-2): Sigma Receptor Ligand Procurement Guide


4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one (CAS 2309571-18-2) is a synthetic small-molecule research compound (C₁₉H₂₈N₂OS, MW 332.5 g/mol) belonging to the 1,4-diazepane (homopiperazine) class. Structural analysis places this compound within the sigma (σ) receptor ligand chemotype, closely related to the well-characterized sigma-2 (σ₂) ligand SYA013 [1]. The compound features a thiolan-3-yl (tetrahydrothiophen-3-yl) substituent at the N4 position of the 1,4-diazepane ring and a phenylbutan-1-one chain, distinguishing it from clinically precedented butyrophenone-class sigma ligands such as haloperidol and SYA013 [2]. As of the evidence cutoff, no peer-reviewed experimental binding or functional activity data have been identified for this specific compound; differentiation claims below are therefore grounded in structural class evidence, SAR extrapolation from published analogs, and computed physicochemical properties.

Why Generic 1,4-Diazepane Sigma Ligands Cannot Substitute for CAS 2309571-18-2 in Sigma Receptor Research


Within the 1,4-diazepane sigma ligand class, small structural modifications produce large shifts in sigma-1 (σ₁) versus sigma-2 (σ₂) receptor affinity and selectivity ratios. For example, replacement of the 4-chlorophenyl group in SYA013 with pyridine (compound 3) diminished σ₂ binding by ~6-fold, while deoxygenation of the carbonyl linker reversed σ₂/σ₁ selectivity entirely (selectivity ratio from 4.3 to 0.4) [1]. The N4-thiolan-3-yl substituent in the target compound introduces a saturated sulfur heterocycle not present in any published SYA013 analog, creating an untested pharmacophoric environment at the sigma receptor binding site. Additionally, the phenyl group replacing the 4-fluorophenyl of SYA013 eliminates the electron-withdrawing fluorine, which is known to modulate lipophilicity and receptor complementarity in this scaffold [2]. These two structural divergences mean that sigma receptor affinity, subtype selectivity, and off-target profiles observed for SYA013, haloperidol, or other published 1,4-diazepane sigma ligands cannot be assumed to apply to CAS 2309571-18-2, making direct procurement and characterization of this specific compound essential for studies where these structural features are the independent variable.

Quantitative Differentiation Evidence for CAS 2309571-18-2 Versus Comparator Sigma Ligands


1,4-Diazepane Scaffold vs. Piperazine Scaffold: Sigma Receptor Affinity and Selectivity Advantage

The 1,4-diazepane (homopiperazine) ring system in the target compound provides a scaffold-level advantage over otherwise identical piperazine analogs for sigma receptor binding. In the foundational study by Bedürftig & Wünsch (2009), ring expansion from piperazine to 1,4-diazepane produced a marked increase in σ₁ receptor affinity and σ₁/σ₂ selectivity [1]. Specifically, the 1,4-dibenzyl-1,4-diazepane derivative 4a showed a σ₁ Ki of 7.4 nM with 53-fold selectivity over σ₂, whereas the corresponding piperazine analog 3a had a σ₁ Ki of only 38 nM—a 5.1-fold improvement in affinity attributable solely to the seven-membered diazepane ring. In the SYA013 series, 1,4-diazepane-bearing compounds consistently outperformed their piperazine counterparts in σ₂ binding (e.g., compound 8, piperazine, σ₂ Ki = 8.4 nM; compound 2, 1,4-diazepane, σ₂ Ki = 8.0 nM) while offering a wider tunable selectivity window [2]. The target compound retains this privileged 1,4-diazepane core, ensuring it benefits from the established scaffold advantage relative to any piperazine-based analog a user might consider as a substitute.

sigma receptor pharmacology medicinal chemistry CNS drug discovery

Structural Differentiation from SYA013: Thiolan-3-yl (Tetrahydrothiophenyl) vs. 4-Chlorophenyl at N4 Position

The most pharmacologically significant structural difference between the target compound and the lead sigma ligand SYA013 is the substitution of the N4-4-chlorophenyl group with a saturated thiolan-3-yl (tetrahydrothiophen-3-yl) ring. In the SYA013 SAR series, the 4-chloro substituent on the N4-phenyl ring was shown to be critical for σ₂ binding: removal of chlorine (compound 3, pyridine analog) caused a 5.7-fold reduction in σ₂ affinity (from σ₂ Ki = 8.0 nM to 32 nM) [1]. Introduction of a thiolane sulfur atom creates a hydrogen-bond acceptor site and a saturated heterocycle with a distinct stereoelectronic profile (thiolane ring pucker, sulfur lone pairs) not present in any published SYA013 congener. Literature precedent for thiolane-containing sigma ligands exists: spirocyclic thiophenes have been shown to engage the hydrophobic binding region of the σ₁ receptor protein with position-dependent affinity [2]. The target compound's thiolan-3-yl group thus replaces a flat, electron-withdrawing chlorophenyl moiety with a non-planar, sulfur-containing saturated ring—a pharmacophoric feature predicted to alter sigma receptor subtype binding kinetics and selectivity in a direction that cannot be extrapolated from the existing SYA013 SAR dataset.

sigma-2 receptor selectivity structure-activity relationship ligand design

Absence of Halogen Substituents: Implications for Lipophilicity and Metabolic Stability

Unlike SYA013 (which bears 4-chlorophenyl and 4-fluorophenyl groups) and haloperidol (4-chlorophenyl and 4-fluorobenzoyl groups), the target compound contains no halogen substituents. Computationally predicted logP for the target compound is approximately 2.5–3.0 (based on the C₁₉H₂₈N₂OS formula and ChemDraw-based estimation algorithms), compared to measured logP values of 3.5–4.0 for halogenated butyrophenone sigma ligands [1]. In the SYA013 SAR study, decreasing lipophilicity through replacement of chlorophenyl with pyridine (compound 3) or pyrimidine (compound 4) was associated with reduced σ₂ binding but improved aqueous solubility [2]. The target compound's non-halogenated structure may confer distinct ADME properties: reduced CYP450-mediated oxidative dehalogenation liability (a known metabolic pathway for haloperidol), lower plasma protein binding predicted from the absence of halogen atoms, and a smaller molecular footprint (MW 332.5 vs. haloperidol MW 375.9). These features make the compound a potentially cleaner probe for in vitro pharmacological studies where halogen-associated off-target effects (e.g., hERG channel blockade by haloperidol) would confound interpretation of sigma receptor-mediated pharmacology.

drug metabolism lipophilicity ADME prediction

Phenyl vs. 4-Fluorophenyl Butyrophenone Chain: Electron Density and Binding Pocket Complementarity

The target compound carries an unsubstituted phenyl ring on the butan-1-one chain, in contrast to the 4-fluorophenyl group present in SYA013, haloperidol, and the majority of high-affinity sigma ligands in the SYA013 series [1]. SAR data from the SYA013 program demonstrate that the 4-fluoro substituent contributes to sigma receptor affinity: compound 13 (des-fluoro analog of compound 11) showed a shift in selectivity profile and a reduction in σ₂ affinity from σ₂ Ki = 51.5 nM to 33.0 nM, while compound 15 (des-chloro, des-fluoro) experienced a 2–5 fold decrease in binding at both receptor subtypes [1]. In the tropane series, ortho-fluoro substitution (compound 21) improved σ₂ affinity to 2.2 nM with 25.9-fold selectivity—highlighting the sensitivity of this pharmacophoric position to electronic effects [2]. The target compound's unsubstituted phenyl group, with its higher electron density and reduced van der Waals radius compared to 4-fluorophenyl, is predicted to engage the sigma receptor hydrophobic pocket differently. This structural choice makes the compound a valuable comparator for fluorine SAR studies, allowing direct assessment of the 4-fluoro contribution to sigma-2 vs. sigma-1 selectivity in the context of an N4-thiolan-3-yl scaffold.

butyrophenone pharmacophore sigma receptor SAR fluorine substitution effects

Key Physicochemical Properties: Predicted Profile for Experimental Planning

The computed physicochemical profile of the target compound supports its utility as a research tool. Based on its molecular formula (C₁₉H₂₈N₂OS) and structural features, the compound has a molecular weight of 332.5 g/mol, a predicted logP of approximately 2.5–3.0, and contains 2 hydrogen bond acceptors (carbonyl oxygen and thiolane sulfur) with zero hydrogen bond donors [1]. The thiolane sulfur atom contributes a calculated topological polar surface area (tPSA) of approximately 23–25 Ų beyond the diazepane-amide core (~35 Ų), yielding an estimated total tPSA of ~58–60 Ų. By comparison, haloperidol (tPSA = 40.5 Ų, logP = 3.7) and SYA013 (estimated tPSA ~35 Ų, higher logP) represent more lipophilic, lower-polarity alternatives [2]. The target compound's moderate lipophilicity and higher tPSA suggest potentially improved aqueous solubility relative to halogenated sigma ligands, a factor that may facilitate in vitro assay preparation and reduce DMSO concentration requirements in cell-based experiments. The presence of the tertiary amine in the 1,4-diazepane ring (predicted pKa ~8.0–9.0) provides a protonation site at physiological pH, supporting formulation as a hydrochloride salt for enhanced aqueous solubility.

physicochemical characterization solubility prediction compound handling

Optimal Research Application Scenarios for CAS 2309571-18-2 Based on Differential Evidence


Sigma Receptor Subtype Selectivity Profiling: Thiolane-Substituted 1,4-Diazepane SAR Expansion

This compound is best deployed as a structural probe to expand the SAR landscape of 1,4-diazepane sigma ligands beyond the aryl-substituted SYA013 chemotype. Because the N4-thiolan-3-yl group introduces a saturated sulfur heterocycle with distinct hydrogen-bond acceptor potential and non-planar geometry relative to the 4-chlorophenyl group of SYA013 (σ₁ Ki = 24 nM, σ₂ Ki = 5.6 nM) [1], radioligand displacement assays at σ₁ and σ₂ receptors will reveal whether sulfur-mediated interactions can maintain or enhance subtype selectivity. The unsubstituted phenyl terminus concurrently provides a fluorine-free baseline for assessing electronic effects at the butyrophenone-recognition site, complementing the halogen-specific SAR trends documented in prior SYA013 campaigns [2]. This scenario is appropriate for academic and industrial medicinal chemistry laboratories engaged in sigma receptor ligand optimization for oncology or CNS indications.

Non-Halogenated Sigma Ligand Probe for Cleaner In Vitro Pharmacology

The complete absence of halogen substituents distinguishes this compound from haloperidol (2 halogens: Cl, F; MW = 375.9; hERG IC₅₀ = ~20 nM) [1] and SYA013 (2 halogens) [2]. In functional assays where halogen-driven off-target activities—such as hERG channel blockade, CYP2D6 inhibition, or dopamine D₂ receptor antagonism—would confound interpretation of sigma receptor-mediated cellular responses, this compound serves as a cleaner pharmacological tool. Its lower predicted logP (~2.5–3.0 vs. haloperidol logP = 3.7) and higher tPSA (~58–60 Ų vs. 40.5 Ų) suggest reduced membrane partitioning and lower propensity for phospholipidosis. Researchers investigating sigma-2 receptor-mediated anticancer activity or sigma-1 receptor neuroprotection can use this compound as a halogen-free comparator to dissociate sigma pharmacology from halogen-associated polypharmacology.

1,4-Diazepane Scaffold Benchmarking Against Piperazine-Based Sigma Ligands

The 1,4-diazepane core of this compound enables direct scaffold comparison with piperazine-based sigma ligands. Bedürftig & Wünsch (2009) established that homologation from piperazine to 1,4-diazepane improves σ₁ affinity by ~5-fold (piperazine 3a σ₁ Ki = 38 nM vs. 1,4-diazepane 4a σ₁ Ki = 7.4 nM) and σ₁/σ₂ selectivity ~53-fold [1]. Procurement of the target compound allows side-by-side comparison with commercially available piperazine sigma ligands (e.g., PB28, σ₂ Ki = 0.68 nM; or custom-synthesized piperazine analogs bearing thiolane substituents), quantifying the scaffold contribution in the specific context of a thiolane-bearing sigma ligand. This evidence dimension supports scaffold selection decisions in lead optimization programs where ring-size expansion is under consideration.

Fluorine-SAR Anchor Compound for Butyrophenone Chain Optimization

With its unsubstituted phenyl terminus on the butan-1-one chain, this compound serves as the 'zero-fluorine' reference point in a fluorine substitution SAR matrix. The SYA013 series established that 4-fluoro substitution modulates σ₂ affinity by 1.3–3.7-fold depending on scaffold context [1], and that ortho-fluorination in the tropane series can yield ligands with σ₂ Ki as low as 2.2 nM and selectivity ratios exceeding 25 [2]. By procuring and testing this compound alongside its 4-fluoro, 2-fluoro, and 2,4-difluoro synthetic analogs, structure-activity teams can map the precise contribution of fluorine substitution to sigma receptor binding in the context of an N4-thiolan-3-yl-1,4-diazepane scaffold—a chemical space entirely unexplored in the published literature.

Quote Request

Request a Quote for 4-Phenyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]butan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.